BC12-4 Lacks PDE7 Inhibitory Activity: A Decisive Differentiator from BC12
BC12-4 is explicitly characterized as a structural analog of BC12 that lacks PDE7 inhibitory activity, whereas BC12 is a potent PDE7 inhibitor [1]. This provides a clear mechanistic distinction between the two compounds, establishing BC12-4 as a crucial tool for isolating PDE7-independent effects.
| Evidence Dimension | PDE7 Inhibitory Activity |
|---|---|
| Target Compound Data | Lacks PDE7 inhibitory activity |
| Comparator Or Baseline | BC12 (parent compound): Potent PDE7 inhibitor |
| Quantified Difference | Qualitative difference: activity vs. lack of activity |
| Conditions | Not explicitly specified in the abstract; based on structure-activity relationship analysis. |
Why This Matters
This distinction is critical for researchers needing a PDE7-negative control for mechanistic studies of IL-2 suppression, avoiding confounding off-target effects.
- [1] Xu C, et al. Anti-inflammatory effects of novel barbituric acid derivatives in T lymphocytes. Int Immunopharmacol. 2016 Sep;38:223-32. View Source
